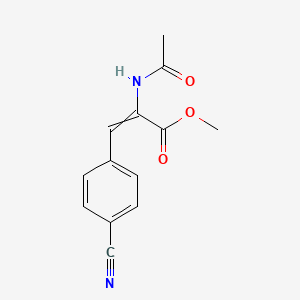

Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9(16)15-12(13(17)18-2)7-10-3-5-11(8-14)6-4-10/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWADRKREUTTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=C(C=C1)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722240 | |

| Record name | Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556829-03-9 | |

| Record name | Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 2 Acetamido 3 4 Cyanophenyl Prop 2 Enoate

Direct Synthetic Routes to Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate

The formation of the α,β-unsaturated ester, or enoate, backbone of the target molecule is a critical step in its synthesis. Two prominent C-C bond-forming reactions, the Knoevenagel Condensation and the Horner-Wadsworth-Emmons reaction, provide direct pathways to this key structural feature.

Knoevenagel Condensation Approaches for Enoate Formation

The Knoevenagel condensation is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, particularly for creating α,β-unsaturated compounds. scielo.org.mxresearchgate.net The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.netrsc.org

In the context of synthesizing Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate, this approach would involve the reaction between 4-cyanobenzaldehyde (B52832) and an active methylene compound, such as methyl 2-acetamidoacetate. The reaction is typically facilitated by a basic catalyst, which deprotonates the active methylene compound to form a nucleophilic enolate that subsequently attacks the carbonyl carbon of the aldehyde. Dehydration of the resulting aldol-type intermediate yields the desired enoate product.

A plausible mechanistic pathway involves the catalyst activating the methylene compound, followed by nucleophilic addition to the aldehyde and subsequent elimination of a water molecule to form the double bond. scielo.org.mx Various catalysts can be employed, including primary and secondary amines like piperidine (B6355638) and β-alanine, as well as ionic liquids and other heterogeneous catalysts designed to improve yields and facilitate greener reaction conditions. scielo.org.mxresearchgate.net

Table 1: Key Components in Knoevenagel Condensation for Target Molecule Synthesis

| Role | Compound | Structure |

| Aldehyde | 4-cyanobenzaldehyde | C₈H₅NO |

| Active Methylene | Methyl 2-acetamidoacetate | C₅H₉NO₃ |

| Catalyst (Example) | Piperidine | C₅H₁₁N |

| Product | Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate | C₁₃H₁₂N₂O₃ |

Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes. wikipedia.orgconicet.gov.ar This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base. wikipedia.orgresearchgate.net

For the synthesis of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate, the HWE reaction would couple 4-cyanobenzaldehyde with a phosphonate reagent like methyl 2-acetamido-2-(diethoxyphosphoryl)acetate. The reaction begins with the deprotonation of the phosphonate by a suitable base (e.g., NaH, K₂CO₃, LiOH) to form a nucleophilic carbanion. wikipedia.org This carbanion then adds to the 4-cyanobenzaldehyde, forming an intermediate oxaphosphetane. The collapse of this intermediate yields the desired alkene and a water-soluble dialkyl phosphate (B84403) byproduct, which is easily removed, simplifying product purification. wikipedia.org

The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the reactants and the reaction conditions (base, solvent, temperature). wikipedia.orgconicet.gov.arresearchgate.net The use of stabilized phosphonates, like the one required for this synthesis, generally leads to high selectivity for the (E)-isomer. wikipedia.org

Table 2: Typical Reagents and Conditions for HWE Synthesis

| Component | Example | Purpose |

| Aldehyde | 4-cyanobenzaldehyde | Carbonyl electrophile |

| Phosphonate Reagent | Methyl 2-acetamido-2-(diethoxyphosphoryl)acetate | Source of stabilized carbanion |

| Base | Sodium Hydride (NaH) | Deprotonation of phosphonate |

| Solvent | Tetrahydrofuran (THF) | Anhydrous reaction medium |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

Key Functional Group Introduction and Transformations in Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate Synthesis

The synthesis of the target molecule also necessitates the strategic introduction of its key functional groups. This involves both the incorporation of the acetamido group and the installation of the cyanophenyl moiety onto the molecular scaffold.

Acetylation Strategies for Amine Incorporation

The introduction of the acetamido group (-NHCOCH₃) is a fundamental transformation in organic synthesis, typically achieved through the acetylation of a primary amine. In a synthetic route to the target compound, this could involve the acetylation of a precursor such as methyl 2-amino-3-(4-cyanophenyl)prop-2-enoate.

This transformation is commonly carried out using acetylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the acidic byproduct (acetic acid or HCl) generated during the reaction. The reaction is generally high-yielding and proceeds under mild conditions. researchgate.net The selection of the specific acetylating agent and base can be optimized to ensure compatibility with other functional groups present in the molecule.

Table 3: Common Reagents for Acetylation of an Amine Precursor

| Reagent Type | Specific Example | Role in Reaction |

| Amine Substrate | Methyl 2-amino-3-(4-cyanophenyl)prop-2-enoate | Nucleophile |

| Acetylating Agent | Acetic Anhydride ((CH₃CO)₂O) | Electrophilic source of acetyl group |

| Base | Pyridine (C₅H₅N) | Acid scavenger and catalyst |

| Solvent | Dichloromethane (CH₂Cl₂) | Aprotic reaction medium |

Cyanophenyl Group Installation Methodologies

An alternative synthetic strategy involves constructing the molecular backbone first and then introducing the 4-cyanophenyl group. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

The Suzuki-Miyaura reaction is a versatile and powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. semanticscholar.orgresearchgate.net It involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. semanticscholar.org

To install the 4-cyanophenyl group for the synthesis of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate, this protocol would involve coupling 4-cyanophenylboronic acid with a suitable substrate, such as methyl 2-acetamido-3-bromoprop-2-enoate. The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. semanticscholar.org The reaction requires a base (e.g., K₂CO₃, CsF, K₃PO₄) to facilitate the transmetalation step. semanticscholar.orgnih.gov A wide variety of palladium catalysts and ligands can be used, allowing for the optimization of reaction conditions for specific substrates. mdpi.com

Table 4: Components of a Suzuki-Miyaura Coupling Reaction

| Component | Example | Function |

| Aryl Halide Substrate | Methyl 2-acetamido-3-bromoprop-2-enoate | Electrophilic partner |

| Organoboron Reagent | 4-cyanophenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates C-C bond formation |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation |

| Solvent System | Toluene/Water or Dioxane/Water | Provides medium for both organic and inorganic reagents |

Nucleophilic Aromatic Substitution Routes

While not a direct method for the synthesis of the final product, Nucleophilic Aromatic Substitution (SNAr) reactions are crucial for the preparation of key precursors, particularly those containing the cyanophenyl moiety. In the context of synthesizing Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate, a plausible SNAr strategy would involve the displacement of a suitable leaving group, such as a halogen, from an aromatic ring by a cyanide nucleophile. This transformation is fundamental for introducing the cyano group at the para-position of the phenyl ring, a critical structural feature of the target molecule.

The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic substrate. The presence of strong electron-withdrawing groups ortho- and/or para- to the leaving group is essential to activate the ring towards nucleophilic attack. This activation facilitates the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, which is a key step in the addition-elimination mechanism of SNAr.

For the synthesis of a precursor like 4-cyanobenzaldehyde, a common starting material, an SNAr reaction on a substrate such as 4-halobenzaldehyde with a cyanide salt (e.g., sodium cyanide or potassium cyanide) would be a typical approach. The reaction conditions would need to be carefully controlled to ensure efficient substitution and minimize side reactions.

Formation of the α,β-Unsaturated Ester System

The creation of the α,β-unsaturated ester system is a pivotal step in the synthesis of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate. A classical and highly relevant method for achieving this is the Erlenmeyer-Plöchl reaction . This reaction facilitates the synthesis of α,β-unsaturated N-acylamino acids from aromatic aldehydes and N-acylglycines.

In a typical procedure for the target molecule, 4-cyanobenzaldehyde would be condensed with N-acetylglycine in the presence of a dehydrating agent, commonly acetic anhydride, and a base such as sodium acetate. This condensation initially forms an azlactone intermediate, specifically 4-(4-cyanobenzylidene)-2-methyloxazol-5(4H)-one. The subsequent step involves the ring-opening of this azlactone with methanol (B129727) (methanolysis), which yields the desired Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate. This two-step, one-pot procedure is an efficient way to construct the core structure of the target compound.

The reaction conditions, including temperature and the choice of base and solvent, can influence the yield and purity of the final product. The Erlenmeyer-Plöchl reaction is a robust and well-established method for preparing dehydroamino acid derivatives with a variety of aromatic substituents.

Advanced Synthetic Techniques and Catalyst Systems Applicable to Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate and its Analogues

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate and its analogues, often providing advantages in terms of efficiency, selectivity, and sustainability.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck-type reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction , provide a powerful alternative for the formation of the carbon-carbon double bond in the target molecule. The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.

For the synthesis of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate, a Heck reaction could be envisioned between 4-bromobenzonitrile (B114466) (or another suitable 4-halobenzonitrile) and methyl 2-acetamidoacrylate. This approach directly constructs the desired 3-aryl-2-acetamidopropenoate framework. The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and stereoselectivity. Ligand-free palladium catalysis has also been shown to be effective for the coupling of aryl bromides with methyl 2-acetamidoacrylate. researchgate.net

Below is a table summarizing typical components for a Heck-type reaction for this synthesis:

| Component | Example | Role |

| Aryl Halide | 4-Bromobenzonitrile | Provides the 4-cyanophenyl group |

| Alkene | Methyl 2-acetamidoacrylate | Provides the α-acetamidoacrylate backbone |

| Catalyst | Palladium(II) acetate, Tris(dibenzylideneacetone)dipalladium(0) | Catalyzes the C-C bond formation |

| Ligand | Triphenylphosphine, Tri-o-tolylphosphine | Stabilizes the palladium catalyst and influences reactivity |

| Base | Triethylamine, Potassium carbonate | Neutralizes the hydrogen halide produced |

| Solvent | Dimethylformamide (DMF), Acetonitrile (ACN) | Solubilizes reactants and catalyst |

Enantioselective and Diastereoselective Synthesis Considerations

The double bond in Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate presents the possibility of E/Z isomerism. While the Erlenmeyer-Plöchl and Heck reactions often favor the formation of the more stable Z-isomer, controlling the stereoselectivity can be a key consideration.

Furthermore, the reduction of the double bond in the target molecule can lead to the formation of a chiral center, producing a phenylalanine derivative. Asymmetric hydrogenation is a powerful technique to achieve this enantioselectively. This involves the use of chiral transition metal catalysts, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to hydrogenate the prochiral alkene. The choice of chiral ligand is crucial for inducing high enantioselectivity. A variety of chiral ligands, such as those from the DuPhos, BINAP, and MonoPhos families, have been successfully employed in the asymmetric hydrogenation of dehydroamino acid esters. nih.gov

The development of diastereoselective reactions is also relevant when considering the synthesis of analogues with multiple stereocenters. For instance, diastereoselective conjugate addition reactions to α,β-unsaturated systems can be employed to introduce new stereocenters with high control. researchgate.net

Flow Chemistry and Continuous Processing in Enoate Synthesis

Flow chemistry , or continuous processing, has emerged as a powerful technology in modern organic synthesis, offering advantages such as improved safety, enhanced heat and mass transfer, and the potential for automation and scalability. The synthesis of enoates, including Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate, is amenable to flow chemistry approaches.

For instance, the Heck reaction, as described in section 2.3.1, can be adapted to a continuous flow setup. This typically involves pumping the reactant solutions through a heated reactor containing a packed bed of a heterogeneous palladium catalyst. This approach allows for precise control of reaction parameters such as temperature and residence time, leading to improved yields and selectivity. Furthermore, the use of a heterogeneous catalyst simplifies product purification and catalyst recycling. Microwave-assisted continuous-flow organic synthesis (MACOS) has been successfully applied to Heck reactions, significantly accelerating the reaction rates. semanticscholar.org

The synthesis of β-amino acid esters, which are structurally related to the hydrogenation product of the target molecule, has also been demonstrated in continuous-flow microreactors, highlighting the potential for enzymatic and other catalytic reactions in a continuous setup.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Acetamido 3 4 Cyanophenyl Prop 2 Enoate

Reactivity Profiles of the α,β-Unsaturated System

The defining feature of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate is the polarized carbon-carbon double bond, which is in conjugation with the methyl ester. This polarization renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

Conjugate Addition Reactions (Michael Additions)

The primary mode of reactivity for this α,β-unsaturated system is the conjugate addition, commonly known as the Michael addition. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the electrophilic β-carbon of the enoate (the Michael acceptor). organic-chemistry.org The reaction is driven by the formation of a more stable enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com

The general mechanism involves three key steps:

Formation of a nucleophile (e.g., deprotonation of a Michael donor to form an enolate). masterorganicchemistry.com

Nucleophilic attack at the β-carbon of the enoate system. youtube.com

Protonation of the resulting enolate intermediate to give the final product. masterorganicchemistry.com

A wide range of nucleophiles can act as Michael donors in reactions with this substrate.

| Class of Michael Donor | Specific Example | Expected Product Type |

| Stabilized Carbanions | Diethyl malonate | 1,5-Dicarbonyl compound derivative |

| Organocuprates | Lithium dimethylcuprate | β-Alkylated propanoate |

| Amines | Piperidine (B6355638) | β-Amino ester |

| Thiols | Thiophenol | β-Thioether ester |

Cycloaddition Reactions (e.g., [2+2] cycloaddition)

The electron-deficient double bond of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate makes it an excellent component in various cycloaddition reactions where it typically acts as the electron-poor partner (dienophile or dipolarophile).

[3+2] Cycloadditions: This class of reaction is particularly relevant. For instance, reactions with nitrile N-oxides, which are 1,3-dipoles, can lead to the formation of five-membered heterocyclic rings like isoxazolines. nih.gov The regioselectivity of such reactions is highly governed by electronic factors, specifically the polarization of the C=C double bond in the enoate. nih.gov

Diels-Alder ([4+2] Cycloaddition): The compound can act as a dienophile in Diels-Alder reactions, reacting with electron-rich dienes. The presence of strong electron-withdrawing groups (cyano and ester) enhances its dienophilic character, facilitating the formation of six-membered rings.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes are also possible, leading to the formation of cyclobutane (B1203170) rings. These reactions are typically initiated by UV light and proceed via a diradical or concerted mechanism depending on the electronic nature of the reacting partners.

Electrophilic and Nucleophilic Additions to the Enoate

The electronic nature of the enoate system heavily favors nucleophilic additions while disfavoring electrophilic additions.

Nucleophilic Addition: As detailed in the Michael additions (Section 3.1.1), the most favorable point of nucleophilic attack is the β-carbon (1,4-addition). masterorganicchemistry.com Direct attack at the carbonyl carbon of the ester (a 1,2-addition) is also possible but generally less favored for soft nucleophiles like enolates or cuprates, which preferentially undergo conjugate addition. youtube.com Hard nucleophiles, such as organolithium or Grignard reagents, may favor 1,2-addition. masterorganicchemistry.com

Electrophilic Addition: The C=C double bond is highly electron-deficient due to the influence of the adjacent ester and the 4-cyanophenyl group. Consequently, it is deactivated towards attack by electrophiles (e.g., halogens like Br₂ or hydrohalic acids like HBr). Such reactions are generally unfavorable under standard electrophilic addition conditions.

Influence of Substituents on the Reactivity of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate

Role of the Electron-Withdrawing Cyano Group

The cyano (-C≡N) group is a potent electron-withdrawing group due to both inductive effects and resonance. quora.com Its presence on the phenyl ring at the para-position significantly impacts the molecule's reactivity.

Enhanced Electrophilicity: The cyano group withdraws electron density from the entire conjugated system, extending from the phenyl ring through the double bond to the ester. This withdrawal intensifies the partial positive charge on the β-carbon, making the molecule a more potent Michael acceptor and increasing its reactivity towards nucleophiles. nih.gov

Stabilization of Intermediates: The electron-withdrawing nature of the cyano group helps to stabilize the negative charge that develops in the enolate intermediate formed during conjugate addition, thereby favoring the forward reaction.

| Effect | Description | Consequence for Reactivity |

| Inductive Withdrawal | The electronegative nitrogen atom pulls electron density through the sigma bonds. | Increases the partial positive charge on the β-carbon. |

| Resonance Withdrawal | The π-system of the cyano group can accept electron density from the phenyl ring. | Further delocalizes and stabilizes negative charge in reaction intermediates. |

Impact of the Acetamide (B32628) Functionality

The acetamido group (-NHC(O)CH₃) at the α-position introduces more complex electronic and steric effects. While the amide nitrogen has a lone pair of electrons that can be donated, the adjacent carbonyl group is electron-withdrawing. patsnap.com

Steric Hindrance: The presence of the relatively bulky acetamido group at the α-position can sterically hinder the approach of nucleophiles, potentially influencing the stereochemical outcome of addition reactions. It can direct incoming reagents to the opposite face of the molecule, leading to specific diastereomers.

Acidity and Nucleophilicity: The N-H proton of the acetamide is weakly acidic and can be deprotonated under strong basic conditions. The amide itself can act as a nucleophile under certain conditions, although it is generally a weak one. pearson.com

Based on the available information, a detailed article on the "" focusing specifically on the computational and spectroscopic elucidation of its reaction mechanisms cannot be generated.

Extensive searches for specific studies on "Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate" did not yield relevant scientific literature detailing computational chemistry studies or spectroscopic investigations of its reaction intermediates. The provided search results discuss general methodologies such as the use of mass spectrometry to identify reactive intermediates in various organic reactions and computational studies on different, albeit structurally related, compounds.

Without specific research data on "Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate," it is not possible to provide a thorough, informative, and scientifically accurate account for the requested sections on "Mechanistic Elucidation of Key Transformations," including "Computational Chemistry in Reaction Mechanism Studies" and "Spectroscopic Investigations of Reaction Intermediates," as per the user's strict instructions.

Therefore, the generation of the requested article is not feasible at this time due to the absence of specific scientific research on the topic.

Applications As a Synthetic Building Block and Precursor in Organic Synthesis

Intermediate in the Synthesis of Complex Organic Structures

The strategic placement of multiple functional groups renders Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate a valuable starting material for the synthesis of diverse and complex organic structures.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The electrophilic nature of the double bond in Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate, coupled with the presence of the acetamido and cyano groups, provides multiple reaction sites for cyclization reactions. This allows for its use in the synthesis of various heterocyclic systems. For instance, it can serve as a key intermediate in the construction of pyridine (B92270) and pyrimidine (B1678525) derivatives through annulation reactions with appropriate dinucleophiles. The cyano group can also participate in cyclization cascades, leading to the formation of fused heterocyclic systems.

Building Block for Substituted Amino Acid Derivatives

Unnatural amino acids are crucial components in peptidomimetics and drug discovery. Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate serves as a valuable precursor for the synthesis of substituted α- and β-amino acid derivatives. A related compound, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, has been synthesized and its enantiomers separated, highlighting the potential for creating chiral amino acid structures from similar precursors. The double bond in the target compound can be subjected to various transformations, such as reduction or addition reactions, to introduce stereocenters and further functionalization, leading to a diverse range of novel amino acid analogues.

Role in the Preparation of Polyfunctionalized Compounds

The presence of multiple, orthogonally reactive functional groups in Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate makes it an ideal substrate for the synthesis of polyfunctionalized acyclic and cyclic compounds. The methyl ester can be hydrolyzed or converted to other functional groups, the acetamido group can be modified, and the cyano group offers a handle for a variety of transformations, including hydrolysis, reduction, or participation in cycloaddition reactions. This multi-functionality allows for a stepwise and controlled introduction of molecular complexity, enabling the synthesis of compounds with precisely tailored properties.

Utilization in Medicinal Chemistry Research (as a synthetic intermediate)

In the realm of medicinal chemistry, the ability to rapidly generate libraries of structurally diverse molecules is paramount for the discovery of new therapeutic agents. Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate provides a versatile platform for such endeavors.

Synthesis of Analogues for Biological Investigations

The core structure of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate can be systematically modified to produce a series of analogues for structure-activity relationship (SAR) studies. For example, the 4-cyanophenyl group can be replaced with other substituted aryl or heteroaryl moieties to probe the effect of electronic and steric properties on biological activity. Similarly, the acetamido group can be exchanged for other acyl groups, and the methyl ester can be converted to a range of amides or other ester derivatives. This analogue synthesis is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. The synthesis of various acetamide (B32628) derivatives for biological evaluation is a common strategy in medicinal chemistry.

Development of Scaffolds for Target-Oriented Synthesis

A molecular scaffold is a core structure upon which further chemical diversity can be built. Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate can be utilized to create novel molecular scaffolds for target-oriented synthesis. By participating in various chemical transformations, it can be converted into more complex and rigid ring systems that serve as the foundation for the synthesis of libraries of compounds directed against specific biological targets. The development of such scaffolds is a key strategy in modern drug discovery, enabling the exploration of new chemical space and the identification of novel drug candidates.

Catalytic Transformations Involving Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate and Related Enoates

Hydrogenation and Reduction Methodologies

The asymmetric hydrogenation of dehydroamino acid derivatives is a cornerstone of modern organic synthesis for the production of chiral amino acids. While specific studies on the hydrogenation of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate are not extensively documented in publicly available literature, the behavior of analogous compounds provides significant insight into the expected reactivity and selectivity. Rhodium-based catalysts, in particular, have demonstrated exceptional efficacy in the hydrogenation of β-acetamido dehydroamino acid derivatives.

Research has shown that rhodium complexes featuring chiral phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of prochiral dehydroamino esters and enamides. For instance, the use of rhodium catalysts with chiral supramolecular ligands like PhthalaPhos has led to excellent enantioselectivities in the hydrogenation of various dehydroamino esters. In many cases, these catalyst systems are robust and exhibit high activity, leading to complete conversion of the substrate. The electronic properties of the substituent on the aromatic ring of the cinnamate (B1238496) moiety can influence both the rate and the enantioselectivity of the hydrogenation. Generally, electron-withdrawing groups, such as the cyano group in the target molecule, can enhance the reactivity of the double bond towards hydrogenation.

The table below summarizes typical results for the asymmetric hydrogenation of related dehydroamino acid derivatives, which can be considered indicative of the potential outcomes for Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate.

| Entry | Substrate | Catalyst System | Solvent | Enantiomeric Excess (ee) | Reference |

| 1 | Methyl (Z)-2-acetamidocinnamate | [Rh(COD)(DIPAMP)]BF4 | Ionic Liquid | >94% | researchgate.net |

| 2 | Methyl 2-acetamidoacrylate | Rh-PhthalaPhos | Various | >97% | researchgate.net |

| 3 | β-acetamido dehydroamino acid | Rh-complex with three-hindered quadrant ligand | Various | High | nih.gov |

Participation in Organocatalytic Processes

Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures. While the direct participation of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate in organocatalytic reactions is not well-documented, the general reactivity of α,β-unsaturated systems provides a framework for its potential applications. Such compounds can theoretically act as either Michael acceptors, due to the electron-withdrawing nature of the ester and acetamido groups, or as precursors to nucleophilic species.

For instance, in Michael additions, the electron-deficient double bond of the enoate could be susceptible to attack by nucleophiles generated from aldehydes or ketones under enamine catalysis. Organocatalysts such as chiral primary or secondary amines could facilitate the conjugate addition of various carbon and heteroatom nucleophiles. However, the reactivity of 2-acetamidoacrylates in such reactions can be complex, and their role as effective Michael acceptors in organocatalytic settings requires further investigation.

Conversely, it is conceivable that derivatives of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate could be transformed into nucleophilic partners. For example, reduction of the ester functionality followed by appropriate functional group manipulation could lead to species that can participate in organocatalytic allylic alkylations or other C-C bond-forming reactions. The development of organocatalytic methods that can effectively utilize functionalized dehydroamino acids like the title compound remains an active area of research.

Metal-Catalyzed Transformations (e.g., Hydrosilylation)

Beyond hydrogenation, Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate and related enoates are potential substrates for other metal-catalyzed transformations, such as hydrosilylation. Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a versatile method for the synthesis of organosilicon compounds, which can be further transformed into a variety of functional groups.

The hydrosilylation of electron-deficient alkenes is often facilitated by transition metal catalysts. While specific data for the hydrosilylation of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate is scarce, studies on related dehydroamino acid derivatives and other electron-deficient olefins suggest that catalysts based on metals like rhodium, iridium, and copper could be effective. The electronic nature of the substrate, with its electron-withdrawing cyano group, would likely render the double bond susceptible to nucleophilic attack by a metal-hydride species or a related intermediate in the catalytic cycle.

The table below presents plausible catalyst systems for the hydrosilylation of electron-deficient enoates based on literature precedents for similar substrates.

| Entry | Substrate Type | Catalyst System | Silane | Product Type |

| 1 | Electron-deficient alkene | Iron-based catalyst | Triorganosilane | Alkylsilane |

| 2 | Dehydroamino acid derivative | Copper-based catalyst | Hydrosilane | β-Silyl amino acid derivative |

| 3 | Enamide | Rhodium-chiral phosphine | Hydrosilane | Chiral organosilane |

Further research is necessary to fully elucidate the scope and potential of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate in these and other metal-catalyzed transformations.

Derivatization and Structural Modification Studies of Methyl 2 Acetamido 3 4 Cyanophenyl Prop 2 Enoate

Future Research Directions and Perspectives for Methyl 2 Acetamido 3 4 Cyanophenyl Prop 2 Enoate

Exploration of Novel Reaction Pathways and Domino Sequences

The reactivity of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate is largely dictated by its electron-deficient double bond and the presence of multiple functional groups. Future research could fruitfully explore its participation in various cycloaddition reactions. For instance, as a dienophile in Diels-Alder reactions, it could lead to the synthesis of complex cyclic structures bearing the cyanophenyl moiety. Additionally, 1,3-dipolar cycloadditions with azides or nitrile oxides could provide access to novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Domino reactions, or cascade sequences, represent an efficient strategy for increasing molecular complexity in a single synthetic operation. The structure of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate is well-suited for the design of such sequences. A hypothetical domino reaction could be initiated by a Michael addition to the electron-deficient alkene, followed by an intramolecular cyclization involving the nitrile or amide group. Such an approach could rapidly generate intricate polycyclic systems that would otherwise require lengthy, multi-step syntheses.

Further exploration of transition-metal-catalyzed cross-coupling reactions at the phenyl ring or transformations involving the cyano group could also unveil novel synthetic pathways. For example, the cyano group could be hydrolyzed, reduced, or converted to a tetrazole, each modification opening up new avenues for derivatization and functionalization.

Development of Sustainable Synthetic Methodologies and Green Chemistry Approaches

The classical synthesis of related α,β-unsaturated N-acetylamino acid esters often involves the Erlenmeyer-Plöchl reaction, which typically utilizes acetic anhydride (B1165640) and sodium acetate. modernscientificpress.comwikipedia.orgchemeurope.com While effective, this method can be associated with the use of stoichiometric reagents and potentially harsh conditions. Future research should focus on developing more sustainable and environmentally benign synthetic routes to Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate.

One promising avenue is the use of heterogeneous catalysts, which can be easily recovered and reused, thereby minimizing waste. conicet.gov.ar For example, solid acid or base catalysts could be employed to facilitate the condensation reaction between 4-cyanobenzaldehyde (B52832) and an N-acetylglycine derivative. Microwave-assisted organic synthesis is another green chemistry approach that could significantly reduce reaction times and energy consumption. researchgate.net The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, would also contribute to a more sustainable process by reducing the need for intermediate purification steps and minimizing solvent usage. researchgate.net

The exploration of alternative, greener solvents is also a critical area for future investigation. The use of water, ionic liquids, or deep eutectic solvents could replace traditional volatile organic compounds, leading to a more environmentally friendly synthesis. researchgate.net

Advanced Spectroscopic and Computational Characterization for Deeper Mechanistic Insights

A thorough understanding of the structure, reactivity, and reaction mechanisms of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate requires the application of advanced spectroscopic and computational techniques. While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization, more sophisticated methods could provide deeper insights.

Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives of the parent molecule. In-depth analysis of the vibrational spectra (both IR and Raman) could provide information on the electronic effects of the substituents on the molecular framework.

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for complementing experimental data. DFT calculations can be used to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties. Furthermore, computational modeling can be employed to investigate the mechanisms of proposed reactions, identify key transition states, and rationalize observed stereochemical outcomes. Such studies would be instrumental in guiding the design of new synthetic strategies and in understanding the fundamental reactivity of this compound.

Expanding Scope in Material Science and Chemical Biology (as a synthetic intermediate)

The diverse array of functional groups present in Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate makes it an attractive building block for the synthesis of more complex molecules with potential applications in material science and chemical biology.

In material science, the acrylate (B77674) moiety suggests its potential use as a monomer in polymerization reactions. The resulting polymers would feature pendant cyanophenyl groups, which could impart unique optical or electronic properties to the material. The nitrile group could also be a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate?

- Methodological Answer : The compound can be synthesized via regioselective C–H functionalization or Michael addition reactions. For example, palladium-catalyzed arylation (as in ) enables the introduction of the 4-cyanophenyl group. Acetamido groups are typically introduced via acetylation of precursor amines under mild conditions (e.g., acetic anhydride in methanol). Purification often involves column chromatography or recrystallization using polar aprotic solvents like ethyl acetate/hexane mixtures .

Q. How is the compound characterized spectroscopically, and what key data should be reported?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the acrylate double bond (δ ~6.5–7.5 ppm for protons, ~120–140 ppm for carbons) and the acetamido group (δ ~2.0 ppm for CH3, ~170 ppm for carbonyl).

- IR : Peaks at ~1730 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~2220 cm⁻¹ (C≡N).

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., calculated m/z for C13H12N2O3: 244.0848).

These methods align with protocols used for structurally related acrylates and acetamides ().

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer : Polar solvents like ethanol, methanol, or acetone are preferred due to the compound’s moderate polarity. Slow evaporation at 4°C yields crystals suitable for X-ray diffraction. For example, ethyl acetate/hexane (1:3) mixtures have been effective for similar enoate derivatives ().

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal structure of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate be systematically analyzed?

- Methodological Answer : Use graph set analysis ( ) to classify hydrogen bonds (e.g., N–H···O=C or O–H···N≡C interactions). Software like Mercury or CrystalExplorer visualizes these networks, while SHELXL refines hydrogen-bond parameters (e.g., D–H···A distances and angles). For example, the acetamido group often forms R₂²(8) motifs with adjacent carbonyls .

Q. What challenges arise during X-ray structure refinement of this compound, particularly with disordered moieties?

- Methodological Answer : The cyanophenyl group may exhibit rotational disorder. In SHELXL ( ), apply PART and ISOR commands to model disorder. Use the SQUEEZE algorithm (PLATON) to account for solvent-accessible voids. Validation tools like CheckCIF ( ) identify outliers in bond lengths/angles (e.g., C≡N bond ~1.14 Å) .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to targets like penicillin-binding proteins (). The acrylate and cyanophenyl groups may interact with hydrophobic pockets.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces ().

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5 predicted) and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.